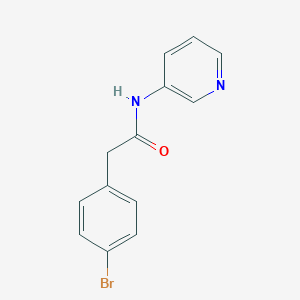
Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is a member of the benzothiophene family and has shown promising results in various studies related to drug discovery and development.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. It has also been shown to have anticancer effects by inhibiting the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been shown to have antiviral effects by inhibiting the activity of viral enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate is its potent pharmacological activity. It has been shown to have potent anti-inflammatory, anticancer, and antiviral properties, which makes it an attractive compound for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
There are several future directions for the research of Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate. One direction is to further investigate its pharmacological activity and mechanism of action. Another direction is to develop new synthetic methods for the production of this compound. Additionally, there is a need for further studies to evaluate the toxicity and safety of this compound in vivo. Finally, there is a need for clinical trials to evaluate the efficacy of this compound as a potential therapeutic agent for various diseases.
Méthodes De Synthèse
Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate can be synthesized through various methods. One of the most commonly used methods involves the reaction of 2-bromo-6-hydroxybenzothiophene with ethyl glycinate hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. After the completion of the reaction, the product is isolated and purified using column chromatography.
Applications De Recherche Scientifique
Ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate has shown potential in various scientific research applications. One of the most significant applications is in the field of drug discovery and development. This compound has been found to have potent anti-inflammatory, anticancer, and antiviral properties. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the progression of these diseases.
Propriétés
IUPAC Name |
ethyl 2-amino-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c1-2-16-11(15)7-5-3-4-6(12)8(14)9(5)17-10(7)13/h3-4,14H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQMZQRHTXAKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2O)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)

![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)

![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate](/img/structure/B276782.png)
![(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one](/img/structure/B276788.png)
![3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276789.png)
![N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)
![N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B276793.png)
![1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one](/img/structure/B276798.png)